molecular formula C8H11NO B2629515 [3-(Methylamino)phenyl]methanol CAS No. 121562-78-5

[3-(Methylamino)phenyl]methanol

Cat. No.: B2629515
CAS No.: 121562-78-5
M. Wt: 137.182
InChI Key: DNVZBSNOPWTRTA-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzyl (B1604629) Alcohols in Chemical Synthesis

Substituted benzyl alcohols are a crucial class of compounds in organic synthesis, serving as versatile intermediates for a wide array of chemical transformations. The presence of various substituents on the aromatic ring can significantly influence the reactivity of the benzylic hydroxyl group. These compounds can undergo oxidation to form corresponding aldehydes or carboxylic acids, be converted to benzylic halides for subsequent nucleophilic substitution reactions, or participate in coupling reactions. organic-chemistry.orgacgpubs.org

The synthesis of substituted benzyl alcohols can be achieved through several methods, including the reduction of corresponding benzoic acids or aldehydes, and the addition of organometallic reagents to benzaldehydes. organic-chemistry.org Modern synthetic strategies also employ transition-metal-catalyzed C-H oxidation of alkylbenzenes, offering a direct route to these valuable intermediates. acs.org The strategic placement and nature of substituents are paramount in directing the outcome of these synthetic operations, making each unique substituted benzyl alcohol a tool for specific synthetic goals.

Overview of Primary and Secondary Alkylamino-Substituted Aromatic Alcohol Chemistry

Aromatic alcohols that bear primary or secondary alkylamino substituents are of particular interest due to the presence of two reactive functional groups: the hydroxyl group and the amino group. The interplay between these groups can lead to unique reactivity and the potential for intramolecular reactions. The amino group, being basic and nucleophilic, can influence the acidity of the hydroxyl group and participate in reactions such as N-alkylation. acs.orgrsc.org

The synthesis of these bifunctional molecules often involves the reduction of the corresponding nitro or cyano-substituted aromatic aldehydes or ketones, followed by N-alkylation if a secondary amine is desired. Alternatively, reductive amination of hydroxy-substituted aromatic aldehydes or ketones provides a direct route. The chemistry of these compounds is rich, with applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The alkylamino group's electron-donating nature can also affect the reactivity of the aromatic ring in electrophilic substitution reactions. mdpi.com

Historical Development of Research on Phenolic Amines and Their Derivatives

The study of phenolic compounds, which are characterized by a hydroxyl group directly attached to an aromatic ring, has a long history dating back to the 19th century. researchgate.net The discovery of Bakelite, a phenolic resin, by Leo Baekeland in the early 20th century marked a significant milestone, launching the age of synthetic polymers. atlasfibre.combioimpulse.fr This spurred extensive research into the synthesis and properties of various phenolic derivatives. researchgate.netresearchgate.net

The investigation of phenolic amines, compounds containing both a phenolic hydroxyl and an amino group, followed as a natural extension of this research. These compounds were recognized for their potential as building blocks in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Early research focused on understanding the fundamental reactivity of these bifunctional molecules and developing methods for their synthesis. Over the years, with the advent of modern analytical techniques and a deeper understanding of reaction mechanisms, the research has evolved to focus on the targeted design and synthesis of phenolic amines and their derivatives with specific biological or material properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of [3-(Methylamino)phenyl]methanol

PropertyValueSource
Molecular FormulaC8H11NO uni.lu
Molecular Weight137.18 g/mol nih.gov
InChIInChI=1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 uni.lu
InChIKeyDNVZBSNOPWTRTA-UHFFFAOYSA-N uni.lu
SMILESCNC1=CC=CC(=C1)CO uni.lu
CAS Number121562-78-5 keyorganics.net

Properties

IUPAC Name

[3-(methylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVZBSNOPWTRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121562-78-5
Record name [3-(methylamino)phenyl]methanol
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Synthetic Methodologies for 3 Methylamino Phenyl Methanol

Established Synthetic Pathways to [3-(Methylamino)phenyl]methanol

Traditional synthetic routes to this compound often rely on well-established chemical transformations, including the reduction of carboxylic acids and their derivatives, modifications of aromatic ketones and aldehydes, and the interconversion of functional groups from suitable precursor molecules.

Reduction Strategies for Aromatic Carboxylic Acids and Esters

One of the fundamental approaches to synthesizing this compound involves the reduction of the carboxyl group of 3-(methylamino)benzoic acid or its corresponding esters. This transformation can be achieved using various reducing agents. While specific documented examples for the direct reduction of 3-(methylamino)benzoic acid to this compound are not prevalent in the provided search results, the general principles of reducing aromatic carboxylic acids are well-established in organic chemistry.

The reduction of benzoic acid derivatives, in general, can be accomplished through several methods. For instance, esters derived from these acids can be reduced to the corresponding alcohols. nih.gov This suggests a potential two-step pathway where 3-(methylamino)benzoic acid is first esterified and then subsequently reduced to yield this compound. The choice of reducing agent is critical and would need to be selective to avoid the reduction of other functional groups within the molecule.

Starting MaterialReagents/ConditionsProductNotes
3-(Methylamino)benzoic acid esterVarious reducing agentsThis compoundA plausible synthetic route based on general principles.

Approaches from Substituted Aromatic Ketones and Aldehydes

Another established route involves the synthesis from substituted aromatic ketones and aldehydes. For example, a method for preparing 3-methylamino-1-phenylpropanol involves starting with acetophenone, paraformaldehyde, and monomethylamine hydrochloride. google.com This mixture is heated in an alcohol solvent to produce 3-methylamino-1-propiophenone hydrochloride, which is then reduced under catalytic conditions to yield the desired propanol. google.com While this example leads to a propanol derivative, the initial steps demonstrate the formation of a methylamino ketone, a key intermediate type.

A similar strategy could be envisioned starting from 3-aminoacetophenone. The amino group could be methylated, followed by reduction of the ketone functionality to a hydroxyl group to yield this compound. The reduction of a ketone to an alcohol is a standard transformation in organic synthesis.

Starting MaterialIntermediateProduct
Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride3-Methylamino-1-propiophenone hydrochloride3-Methylamino-1-phenylpropanol
3-Aminoacetophenone3-(Methylamino)acetophenoneThis compound

Functional Group Interconversions from Precursor Molecules

Functional group interconversions from readily available precursors represent a versatile strategy for the synthesis of this compound. A key precursor is 3-aminobenzyl alcohol. alfachemch.comsigmaaldrich.com This compound, also known as 3-(hydroxymethyl)aniline, possesses the required benzyl (B1604629) alcohol backbone. alfachemch.comsigmaaldrich.com The synthesis of this compound can therefore be achieved through the methylation of the amino group of 3-aminobenzyl alcohol.

Another approach starts with 3-nitrobenzaldehyde. A "one-pot" oxo-reduction process has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde in subcritical water. mdpi.com This process involves the simultaneous reduction of the nitro group and oxidation of the formyl group. mdpi.com While this yields the carboxylic acid, it highlights the possibility of manipulating the nitro and aldehyde functionalities. A subsequent methylation and reduction of the carboxylic acid would lead to the target molecule.

A more direct synthesis involves the hydrolysis of 3-(N-methylformamido)benzyl formate. chemicalbook.com In this procedure, the starting material is treated with aqueous sodium hydroxide (B78521) in methanol (B129727) and heated to produce this compound. chemicalbook.com This method showcases a functional group interconversion where a protected amine and a formate ester are converted to the desired methylamino alcohol.

Precursor MoleculeReagents/ConditionsProduct
3-Aminobenzyl alcoholMethylating agentThis compound
3-NitrobenzaldehydeOxo-reduction, then methylation and reductionThis compound
3-(N-Methylformamido)benzyl formate5 N aqueous sodium hydroxide, methanol, 70°CThis compound

Advanced and Modern Synthetic Techniques

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of this compound, often focusing on catalytic approaches to improve yield, selectivity, and environmental friendliness.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation is a powerful and widely used technique for the reduction of various functional groups. This method involves the use of a catalyst, typically a transition metal, in the presence of hydrogen gas to achieve reduction. The hydrogenation of a suitable precursor, such as a derivative of 3-(methylamino)benzaldehyde (B1622705) or 3-(methylamino)benzoic acid, could provide a direct route to this compound.

The choice of catalyst is crucial for the success of the hydrogenation. Common catalysts include palladium, platinum, and nickel. For instance, Raney nickel is used as a catalyst for the hydrogenation reduction of 3-methylamino-1-propiophenone hydrochloride to 3-methylamino-1-phenylpropanol hydrochloride. google.com The reaction is carried out under a hydrogen pressure of 0.3–1.5 MPa at a temperature of 25–80 °C. google.com

Catalytic hydrogenation is also employed in the synthesis of related compounds. For example, N-(2-aminobenzyl)-1-phenyl-2-methylaminoethanol is prepared by the catalytic reduction of N-(2-nitrobenzyl)methylaminoacetophenone with hydrogen. google.com This demonstrates the utility of catalytic hydrogenation for reducing nitro groups in the presence of other functionalities.

SubstrateCatalystConditionsProduct
3-Methylamino-1-propiophenone hydrochlorideRaney nickelH₂ pressure: 0.3–1.5 MPa, Temp: 25–80 °C3-Methylamino-1-phenylpropanol hydrochloride
N-(2-Nitrobenzyl)methylaminoacetophenoneNot specifiedHydrogenN-(2-Aminobenzyl)methylaminoacetophenone

Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing a hydrogen donor molecule instead. This method can sometimes offer improved selectivity and milder reaction conditions.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

When synthesizing molecules with multiple functional groups, such as this compound, chemoselectivity is a critical consideration. The chosen synthetic route must selectively transform the desired functional group while leaving others intact. For instance, when reducing a carboxylic acid or ester, the conditions must be chosen to avoid reduction of the aromatic ring or cleavage of the methylamino group.

Regioselectivity is important when introducing functional groups onto the aromatic ring. The synthesis of the starting materials, such as 3-substituted benzene (B151609) derivatives, must be designed to ensure the correct substitution pattern.

While this compound itself is not chiral, stereoselectivity becomes a crucial factor in the synthesis of related chiral molecules. For example, the chiral synthesis of 3-dimethylamino-1-phenyl-1-propanol has been described, which is a starting material for other compounds. googleapis.com This highlights the importance of stereoselective methods in the broader context of synthesizing derivatives of this compound.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry is a process where chemical reactions are conducted in a continuously flowing stream rather than in a batch-wise manner. This methodology offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, increased efficiency, and greater reproducibility nih.govd-nb.info. The use of continuous reactors, such as plug flow reactors (PFR) or continuous-stirred tank reactors (CSTR), allows for precise control over reaction parameters like temperature, pressure, and residence time nih.govchemtrix.com. These benefits have led to the wide adoption of flow chemistry in various sectors, including the pharmaceutical and fine chemical industries, for both small-scale reaction optimization and large-scale production d-nb.infochemtrix.comwuxiapptec.com.

Despite the significant advancements and broad applications of flow chemistry in organic synthesis, a review of the available scientific literature and patent databases reveals a lack of specific protocols for the synthesis of this compound using this technology. While continuous flow methods have been successfully applied to the synthesis of various other molecules, including complex active pharmaceutical ingredients and marine natural products, dedicated studies detailing the application of flow chemistry for the production of this compound are not documented nih.gov.

General applications of flow chemistry in organic synthesis include:

Hydrogenation: Catalytic hydrogenation reactions are commonly performed in flow using packed-bed reactors wuxiapptec.com.

Photochemistry: Flow reactors are particularly advantageous for photochemical reactions due to their high surface-area-to-volume ratio, which allows for efficient irradiation nih.gov.

High-Temperature/High-Pressure Reactions: The contained nature of flow systems enables the safe use of extreme reaction conditions that would be hazardous in large-scale batch reactors chemtrix.com.

While it is conceivable that a continuous synthesis for this compound could be developed, for instance, by adapting a batch reduction or hydrolysis process, no such methods have been published. Therefore, no specific data on reaction conditions, reactor types, or yields for a continuous synthesis of this compound can be provided.

Purification and Isolation Procedures for this compound

The purification and isolation of a target compound are critical steps in any chemical synthesis to ensure the removal of unreacted starting materials, reagents, catalysts, and by-products. Common techniques employed for the purification of organic compounds include chromatography, recrystallization, distillation, and extraction.

Detailed, specific procedures for the purification and isolation of this compound are sparsely documented in the available literature. While one synthetic route is noted, it concludes after the reaction step without providing subsequent purification details chemicalbook.com.

However, based on procedures for analogous compounds, such as isomers and derivatives, several methods can be inferred as potentially applicable.

General Purification Techniques for Similar Amino Alcohols:

Purification MethodDescriptionTypical Solvents/MaterialsReference (for similar compounds)
Liquid-Liquid Extraction Used to separate the product from the aqueous reaction mixture after quenching. The pH is typically adjusted to ensure the amino alcohol is in its free base form, which is more soluble in organic solvents.Ethyl acetate, Dichloromethane, Water, BrineNot available for target
Flash Chromatography A common technique for purifying organic compounds. The crude product is passed through a column of silica gel using a solvent system that allows for the separation of the desired compound from impurities.Silica Gel, Ethyl Acetate/Hexane mixtures prepchem.comprepchem.com
Recrystallization A technique used to purify solid compounds. The crude material is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.Hexane, Ethanol prepchem.com
Drying of Organic Layers After extraction, the organic solution containing the product is dried to remove residual water before solvent evaporation.Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) prepchem.comprepchem.com

It is crucial to note that the optimal conditions for each of these techniques—such as the specific eluent system for chromatography or the ideal solvent for recrystallization—would need to be determined experimentally for this compound. Without specific published data, the table above represents general approaches rather than established protocols for this particular compound.

Reactivity and Chemical Transformations of 3 Methylamino Phenyl Methanol

Reactions at the Hydroxyl Group

The benzylic hydroxyl group of [3-(Methylamino)phenyl]methanol is a versatile functional handle for various chemical modifications, including nucleophilic substitution, esterification, etherification, and oxidation.

Nucleophilic Substitution Reactions (e.g., Halogenation with Thionyl Chloride)

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻). Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common method to achieve this is by reaction with thionyl chloride (SOCl₂), which transforms the alcohol into an alkyl chloride. libretexts.orglibretexts.org

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. libretexts.orgresearchgate.net For primary and secondary alcohols, this reaction typically follows an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center. libretexts.orgdoubtnut.com The presence of a base like pyridine (B92270) can influence the mechanism. doubtnut.com In the context of β-amino alcohols, computational studies have explored the complex mechanisms involved in their reaction with thionyl chloride, which can lead to the formation of either chloro-substituted amines or cyclic oxathiazolidine-2-oxides, depending on the reaction conditions and the substituents on the amino alcohol. researchgate.net

For this compound, the reaction with thionyl chloride is expected to yield 1-(chloromethyl)-3-(methylamino)benzene. The amine functionality may require protection or the use of specific conditions to prevent side reactions, such as the formation of a quaternary ammonium (B1175870) species. researchgate.net

Table 1: Halogenation of this compound

Reactant Reagent Product Reaction Type

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: This typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic conditions. The acid catalyst protonates the hydroxyl group, making it a better leaving group, and also activates the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Etherification: The formation of ethers from this compound can be achieved through various methods. A particularly effective method for the chemoselective etherification of benzyl (B1604629) alcohols involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) with dimethyl sulfoxide (B87167) (DMSO) as a catalyst in an alcohol solvent like methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This method is highly selective for benzylic hydroxyl groups, leaving other types of hydroxyls, such as aliphatic or phenolic ones, intact. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a carbocation intermediate. organic-chemistry.org Another approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, the presence of the secondary amine in this compound might complicate this process due to its own nucleophilicity and basicity. Reductive etherification of aldehydes and ketones with alcohols, catalyzed by Lewis acids like Yb(OTf)₃, also provides a route to unsymmetrical ethers. researchgate.net

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reagent 1 Reagent 2 Product Type
Esterification Carboxylic Acid (e.g., Acetic Acid) Acid Catalyst (e.g., H₂SO₄) Ester

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The primary benzylic alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. A significant challenge in this transformation is the chemoselective oxidation of the alcohol without affecting the secondary amine functionality. nih.gov

Several methods have been developed for the selective aerobic oxidation of benzyl alcohols that also contain amine groups. nih.govadvanceseng.comnih.gov A common and effective catalytic system involves using a copper(I) salt in combination with a nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives (e.g., ketoABNO, ABNO). nih.govnih.gov These reactions can often be carried out under mild conditions, at room temperature, using air or oxygen as the terminal oxidant, and they exhibit broad functional group tolerance. nih.govnih.gov The use of such catalytic systems allows for the efficient conversion of this compound to 3-(methylamino)benzaldehyde (B1622705) with high selectivity. nih.gov Further oxidation to the corresponding carboxylic acid, 3-(methylamino)benzoic acid, would require stronger oxidizing agents and more vigorous conditions, which might also lead to oxidation of the amine group.

Table 3: Oxidation Products of this compound

Starting Material Oxidation Product Reagent Class
This compound 3-(Methylamino)benzaldehyde Mild/Selective Oxidizing Agent (e.g., Cu/TEMPO)

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and basic, allowing for reactions such as N-alkylation, N-acylation, and salt formation.

N-Alkylation and N-Acylation Reactions (e.g., Schotten-Baumann Type)

N-Alkylation: The secondary amine can be alkylated to a tertiary amine by reaction with an alkyl halide. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. To avoid polyalkylation, which can lead to the formation of a quaternary ammonium salt, the reaction conditions, such as the stoichiometry of the reactants, need to be carefully controlled.

N-Acylation: The Schotten-Baumann reaction is a classic method for the acylation of amines. iitk.ac.inwikipedia.org It typically involves the reaction of an amine with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). wikipedia.orgbyjus.comorganic-chemistry.org The base serves to neutralize the hydrochloric acid that is formed as a byproduct, preventing it from protonating the unreacted amine and thereby deactivating it. byjus.comorganic-chemistry.org This biphasic reaction condition is often referred to as "Schotten-Baumann conditions". wikipedia.orgchempedia.info For this compound, reaction with an acyl chloride like acetyl chloride under Schotten-Baumann conditions would yield the corresponding N-acetyl derivative, N-[3-(hydroxymethyl)phenyl]-N-methylacetamide. The hydroxyl group generally does not interfere under these conditions as the amine is more nucleophilic.

Table 4: N-Alkylation and N-Acylation of this compound

Reaction Type Reagent Conditions Product Type
N-Alkylation Alkyl Halide (e.g., CH₃I) Base (optional) Tertiary Amine

Protonation and Salt Formation Chemistry

As a secondary amine, the nitrogen atom in this compound has a lone pair of electrons and is therefore basic. It can readily react with acids to form ammonium salts. libretexts.org For instance, treatment with hydrochloric acid (HCl) will protonate the amine, forming 3-(hydroxymethyl)phenylammonium chloride. google.comsigmaaldrich.com This salt formation is a common strategy to improve the water solubility and crystallinity of amine-containing compounds. The free base can be regenerated from its salt by treatment with a stronger base, such as sodium hydroxide or potassium hydroxide. google.com A patent for a related compound, 3-methylamino-1-phenylpropanol, describes its isolation as a hydrochloride salt, which is subsequently neutralized to the free base. google.com

Table 5: Salt Formation of this compound

Reactant Reagent Product

Oxidative Transformations of the Alkylamino Group

The alkylamino group in this compound is susceptible to oxidative transformations, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in the provided search results, the reactivity can be inferred from studies on analogous N-methylbenzylamine derivatives.

One common oxidative transformation is the N-dealkylation of the methylamino group. This process can occur through various mechanisms, including enzymatic and chemical methods. For instance, in a study on flavonol derivatives, a compound bearing a phenyl-N,N-dimethylamino group underwent N-dealkylation to form a secondary amine and subsequently a primary amine. nih.gov This suggests that this compound could potentially be oxidized to [3-aminophenyl]methanol under similar conditions.

Furthermore, the oxidation of N-benzyl-N-methylhydroxylamines has been shown to yield nitrones. rsc.org While this involves a hydroxylamine (B1172632) precursor, it highlights the reactivity of the N-methyl group in similar structural contexts. The oxidation of benzylamines to imines is another relevant transformation. Salicylic acid derivatives have been demonstrated to catalyze the oxidative coupling of benzylamines to N-benzylidenebenzylamines in the presence of oxygen. acs.org This type of reaction, when applied to a primary amine, could be relevant to the potential oxidation products of the demethylated form of this compound.

The following table summarizes potential oxidative transformations of the alkylamino group based on related literature.

Table 1: Potential Oxidative Transformations of the Alkylamino Group

Starting Material AnalogueOxidizing Agent/CatalystProduct TypeReference
Phenyl-N,N-dimethylamino groupChemical Fenton reactionSecondary and primary amines nih.gov
N-benzyl-N-methylhydroxylaminesMercury(II) oxide, p-benzoquinoneNitrones rsc.org
BenzylaminesSalicylic acid derivatives / O₂Imines acs.org

It is important to note that the presence of the hydroxymethyl group on the phenyl ring may influence the course of these oxidative reactions. The interplay between the two functional groups could lead to unique reactivity and product distributions that may not be observed in simpler N-methylbenzylamine systems.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution

Electrophilic Aromatic Substitution Patterns and Directing Effects

The aromatic ring of this compound contains two substituents: a methylamino group (-NHCH₃) and a hydroxymethyl group (-CH₂OH). Both of these groups influence the regioselectivity of electrophilic aromatic substitution reactions.

The methylamino group is a strongly activating group and an ortho, para-director. organicchemistrytutor.comyoutube.comwikipedia.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. organicchemistrytutor.com The activating nature of amino groups makes the aromatic ring significantly more reactive towards electrophiles. youtube.com

The hydroxymethyl group (-CH₂OH) is considered a weakly deactivating group. While the oxygen atom has lone pairs that can be donated, the primary effect is the inductive electron withdrawal by the electronegative oxygen atom. However, it is still considered an ortho, para-director. libretexts.org

When multiple substituents are present on an aromatic ring, the directing effects can either reinforce or oppose each other. In the case of this compound, the powerful activating and ortho, para-directing effect of the methylamino group is expected to dominate. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methylamino group.

The positions on the ring are as follows:

Position 1: -CH₂OH

Position 2: Unsubstituted

Position 3: -NHCH₃

Position 4: Unsubstituted (ortho to -NHCH₃ and meta to -CH₂OH)

Position 5: Unsubstituted (meta to both)

Position 6: Unsubstituted (ortho to -CH₂OH and ortho to -NHCH₃)

Based on the directing effects, the most favored positions for electrophilic attack are positions 4 and 6, which are ortho and para (relative to the methylamino group) and also ortho to the hydroxymethyl group. Position 2 is also para to the methylamino group, but the directing effect of the hydroxymethyl group to its ortho position might also play a role. The meta position (position 5) would be the least favored.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRelation to -NHCH₃Relation to -CH₂OHPredicted Reactivity
2parametaHighly Favored
4orthometaHighly Favored
6orthoorthoFavored, possible steric hindrance
5metametaDisfavored

It is important to consider that steric hindrance could influence the ratio of ortho to para products, with the para position often being favored if the electrophile or the directing group is bulky. organicchemistrytutor.com

Metal-Catalyzed Cross-Coupling Reactions on Aromatic Ring Systems (if applicable)

While direct metal-catalyzed cross-coupling reactions on the C-H bonds of this compound are not explicitly detailed, the presence of the amino and hydroxyl functionalities opens up possibilities for derivatization followed by cross-coupling. More commonly, a halogenated derivative of this compound would be used as a substrate in well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

For example, if a bromo or iodo substituent were introduced onto the aromatic ring, this halo-derivative could participate in a Suzuki-Miyaura coupling . This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. organic-chemistry.orgyoutube.com This would allow for the formation of a new carbon-carbon bond at that position, enabling the synthesis of a wide range of biaryl compounds or other substituted aromatics. The reaction is generally tolerant of various functional groups, making it a versatile tool. youtube.comnih.gov

Similarly, a halogenated derivative of this compound could be a substrate for the Buchwald-Hartwig amination . This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a different amino group onto the aromatic ring. The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.orgnih.gov

The following table outlines the potential for these cross-coupling reactions assuming a halogenated derivative of this compound.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction NameCatalyst System (Typical)Coupling PartnerBond FormedReference
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), BaseOrganoboron reagent (e.g., Ar-B(OH)₂)C-C organic-chemistry.orgyoutube.comnih.gov
Buchwald-Hartwig AminationPd catalyst, Phosphine ligand, BaseAmine (R₂NH)C-N wikipedia.orgorganic-chemistry.orgnih.gov

These reactions represent powerful synthetic strategies to further functionalize the aromatic ring of this compound, starting from a halogenated precursor. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. nih.govmdpi.com

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Isoindoline (B1297411) Derivatives)

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. nih.govnih.gov The structure of [3-(Methylamino)phenyl]methanol, containing both a nucleophilic nitrogen and a reactive hydroxymethyl group, makes it a plausible precursor for the synthesis of certain heterocyclic systems.

While direct, documented examples of synthesizing isoindoline derivatives specifically from this compound are not prevalent in widely available literature, the general synthetic strategies for isoindolines often involve the condensation of a primary or secondary amine with a suitable difunctionalized benzene (B151609) derivative. For instance, novel phenyl- and pyridyl-substituted isoindolines have been prepared through the reaction of o-phthalaldehyde (B127526) with corresponding aromatic and heteroaromatic amines. rsc.org Another common approach involves the cyclization of intermediates derived from phthalic anhydride (B1165640) or 2-formylbenzoic acid. semanticscholar.orgnih.gov

Theoretically, the intramolecular cyclization of a suitably modified derivative of this compound could lead to the formation of a heterocyclic ring system. This potential, however, remains an area for further exploration and documentation in synthetic literature.

Utility in the Construction of Complex Organic Architectures

The strategic functionalization of this compound allows for its incorporation into larger, more complex molecular architectures. A notable, albeit indirect, application is in the conceptual synthesis of moieties within complex pharmaceutical compounds. For example, the structure of Trametinib, an inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK), contains an N-(phenyl)acetamide group that is structurally related to this compound. nih.govmdpi.com

The synthesis of complex molecules often relies on the assembly of smaller, functionalized building blocks. nih.gov While published synthetic routes for compounds like Trametinib may start from different precursors, the structural motif of this compound represents a key fragment. This highlights its potential utility as a starting material or intermediate in the development of synthetic pathways to access complex drug molecules.

Table 1: Examples of Complex Organic Architectures with Related Structural Motifs

Compound Therapeutic Area Relevant Structural Moiety

This table illustrates complex molecules where structural motifs related to this compound are present.

Derivatization for Structure-Reactivity Relationship Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. collaborativedrug.com The derivatization of a core scaffold and the subsequent evaluation of these derivatives allow researchers to understand how different functional groups influence the compound's interaction with a biological target. nih.govnih.gov

This compound, with its reactive amino and hydroxyl groups, is an ideal candidate for such derivatization. Both the nitrogen and oxygen atoms can be targeted for modification to explore the chemical space around the central phenyl ring.

Possible Derivatization Reactions:

N-Acylation/N-Alkylation: The secondary amine can be readily acylated or alkylated to introduce a variety of substituents. This is a common strategy in SAR studies to probe for interactions within a receptor's binding pocket.

O-Alkylation/O-Esterification: The primary alcohol can be converted to ethers or esters, altering the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, providing further points for diversification.

For example, a study on trisubstituted isoxazoles as selective allosteric ligands involved extensive derivatization to establish SAR profiles. dundee.ac.uk Similarly, research on benzylideneacetophenones involved synthesizing a set of derivatives to evaluate their anti-inflammatory and antioxidant activities. nih.gov While specific SAR studies centered on this compound are not extensively documented, its chemical nature makes it a highly suitable scaffold for such investigations to develop novel therapeutic agents.

Table 2: Potential Derivatization Sites and Their Impact on Properties

Derivatization Site Type of Reaction Potential Change in Property
Methylamino Group Acylation, Sulfonylation, Alkylation Altered basicity, steric bulk, and hydrogen bonding

This table outlines potential modifications to the this compound scaffold for SAR studies.

Analytical and Spectroscopic Characterization Methodologies for 3 Methylamino Phenyl Methanol

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating [3-(Methylamino)phenyl]methanol from impurities and starting materials, as well as for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For compounds like this compound, which has a relatively high boiling point and viscosity, specific GC conditions are necessary to achieve good separation and peak shape. google.compatsnap.com A method for a similar compound, 3-methylamino-1,2-propanediol, highlights the importance of optimizing column temperature to prevent peak broadening and co-elution of impurities. google.com For instance, a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) is a potential setup for the GC-MS analysis of this compound. The use of a carrier gas like helium at a specific flow rate and a programmed oven temperature can enhance the separation efficiency. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of this compound, particularly for non-volatile impurities or thermally sensitive compounds. A reverse-phase HPLC method is often employed, using a C18 column. nih.gov For a structurally related compound, 3-(p-(Dimethylamino)phenyl)propanol, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid has been used. sielc.com The use of a gradient elution can be beneficial in separating a wide range of impurities with different polarities. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Technique Typical Column Mobile Phase/Carrier Gas Detector Key Considerations
GC DB-5MS, DB-1701 patsnap.comHelium or Nitrogen nih.govFlame Ionization Detector (FID), Mass Spectrometer (MS) patsnap.comOptimization of oven temperature program is crucial. google.com
HPLC C18 nih.govAcetonitrile/Water with acid (e.g., Formic Acid) sielc.comUV Detector, Mass Spectrometer (MS)Gradient elution may be required for complex samples.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the methyl (-NHCH₃) proton, and the amine (-NH) proton. The chemical shifts and splitting patterns of these signals are characteristic of the molecule's structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Distinct signals would be expected for the aromatic carbons, the methylene carbon, and the methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structural assignment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (137.18 g/mol ). keyorganics.net Common fragmentation patterns for similar benzyl (B1604629) alcohol derivatives involve the loss of a hydroxyl group or cleavage of the C-C bond adjacent to the aromatic ring. For instance, a fragment ion at m/z 134 could correspond to the loss of a hydroxyl radical (M–OH).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Predicted monoisotopic mass for [M+H]⁺ is 138.09134 Da. uni.lu

Adduct m/z (Predicted)
[M+H]⁺138.09134
[M+Na]⁺160.07328
[M-H]⁻136.07678
[M+H-H₂O]⁺120.08132

Data sourced from PubChemLite uni.lu

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to the π → π* electronic transitions of the benzene (B151609) ring. The presence of the methylamino and hydroxymethyl substituents would influence the wavelength and intensity of these absorptions.

Advanced Characterization Approaches (e.g., X-ray Crystallography for Crystalline Forms)

For a definitive three-dimensional structural determination of this compound in its solid state, X-ray crystallography is the gold standard. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While the search results indicate that this compound is a liquid at room temperature, it may form crystalline derivatives or salts (like the hydrochloride salt) that could be amenable to X-ray diffraction analysis. bldpharm.comsigmaaldrich.com For instance, computational chemistry approaches like Density Functional Theory (DFT) can predict a planar benzene ring with slight deviations in the dihedral angles of the substituents to minimize steric hindrance, which could be experimentally verified by X-ray crystallography.

Theoretical and Computational Chemistry Studies of 3 Methylamino Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is a notable absence of published research detailing the quantum chemical calculations of the electronic structure and reactivity of [3-(Methylamino)phenyl]methanol. Such studies, typically employing Density Functional Theory (DFT) or other ab initio methods, would provide valuable insights into the molecule's fundamental properties. Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These calculations are instrumental in predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its potential as an electron donor or acceptor, respectively. Furthermore, the generation of an electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, offering clues to its intermolecular interactions and reactive sites. Without dedicated computational studies, these electronic properties of this compound remain speculative.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations for this compound are not readily found in the current body of scientific literature. Conformational analysis would be crucial for identifying the most stable three-dimensional arrangements of the molecule, which are governed by the rotation around its single bonds. Understanding the preferred conformations is essential as they can significantly influence the molecule's physical and biological properties.

Molecular dynamics simulations would further enhance this understanding by modeling the dynamic behavior of the molecule over time, considering its interactions with itself and with solvent molecules. Such simulations can reveal the flexibility of the molecular structure, the stability of different conformers, and the nature of intermolecular interactions, such as hydrogen bonding, which would be particularly relevant for the hydroxyl and methylamino groups in this compound. The lack of these studies means that the dynamic behavior and the full conformational landscape of this compound are yet to be computationally explored.

Computational Elucidation of Reaction Mechanisms Involving the Compound

The application of computational chemistry to elucidate reaction mechanisms provides a molecular-level understanding of chemical transformations. However, there are no specific computational studies that detail the reaction mechanisms involving this compound. Such investigations would typically involve locating transition states and calculating activation energies for potential reactions, thereby predicting the most likely reaction pathways. For instance, the reactivity of the hydroxyl and methylamino groups could be explored in various reaction types, such as oxidation, substitution, or condensation reactions. Computational elucidation would be invaluable for understanding its synthesis, potential metabolism, or degradation pathways. The absence of this research indicates a significant opportunity for future computational studies to shed light on the chemical reactivity of this compound.

Prediction of Spectroscopic Properties through Theoretical Models

While experimental spectroscopic data may exist, theoretical predictions of the spectroscopic properties of this compound are not documented in available research. Computational methods can be used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. Theoretical NMR chemical shift calculations would aid in the interpretation of experimental spectra and the structural elucidation of the molecule. Similarly, the prediction of IR vibrational frequencies would help in assigning the characteristic absorption bands corresponding to its functional groups. The correlation between theoretical and experimental spectra can provide a high degree of confidence in the structural assignment. The lack of such predictive studies for this compound means that a powerful tool for its structural characterization and analysis has not yet been utilized.

Structure Property Relationships of 3 Methylamino Phenyl Methanol and Its Analogues

Comparative Studies with Positional Isomers and N-Substituted Analogues

The positioning of functional groups on an aromatic ring, known as positional isomerism, can dramatically alter a molecule's physical and chemical characteristics. Comparing [3-(Methylamino)phenyl]methanol with its ortho ([2-(Methylamino)phenyl]methanol) and para ([4-(Methylamino)phenyl]methanol) isomers reveals the profound impact of substituent placement.

The differing positions of the methylamino and methanol (B129727) groups influence properties such as dipole moment, boiling point, and solubility due to variations in intramolecular hydrogen bonding and steric hindrance. For instance, the ortho isomer has the potential for strong intramolecular hydrogen bonding between the adjacent hydroxyl and methylamino groups, which can affect its acidity, basicity, and conformational preferences compared to the meta and para isomers where such direct interaction is not possible.

Furthermore, the electronic effects of the substituents are transmitted differently across the aromatic ring. The methylamino group is an activating, ortho-para directing group, meaning it increases the electron density at the ortho and para positions. This has significant implications for the reactivity of the isomers in electrophilic aromatic substitution reactions.

To illustrate the differences in physicochemical properties, the following table presents a comparison of predicted and experimental data for the positional isomers of (methylamino)phenylmethanol.

Property[2-(Methylamino)phenyl]methanolThis compound[4-(Methylamino)phenyl]methanol
Molecular Formula C₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol
Predicted XLogP3 1.31.31.2
Predicted Boiling Point 264.7 °C264.7 °C264.7 °C
Predicted Melting Point 64.7 °C60.3 °C69.8 °C

This table presents predicted values from chemical databases and should be considered as estimates.

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are significantly influenced by the electronic and steric effects of its functional groups. The interplay between the electron-donating methylamino group and the electron-withdrawing (by induction) yet potentially hydrogen-bond-donating methanol group governs the molecule's behavior in various chemical transformations.

Quantitative evaluation of these electronic effects can often be achieved using Hammett plots, which correlate reaction rates or equilibrium constants of a series of substituted derivatives with the Hammett substituent constant (σ). acs.org For the oxidation of a series of para-substituted benzyl (B1604629) alcohols, a linear relationship is often observed, providing insight into the electronic demands of the transition state. researchgate.netresearchgate.net Studies on 4-aminobiphenyl (B23562) and 4-aminostilbene (B1224771) derivatives have shown that their mutagenicity can be correlated with Hammett sigma+ values, indicating the importance of electronic effects in their biological activity. nih.gov

Steric Effects: Steric hindrance can also play a significant role in the reactivity and stability of this compound and its analogues. numberanalytics.com In the ortho isomer, the proximity of the two substituents can lead to steric clash, potentially forcing one of the groups out of the plane of the benzene (B151609) ring. This can affect conjugation and, consequently, the electronic properties and reactivity. For N-substituted analogues, the size of the substituent on the nitrogen atom can hinder the approach of reagents to the nitrogen or adjacent positions on the ring. The effect of methyl substituents on the activity and enantioselectivity of catalysts based on related structures has been demonstrated, highlighting the importance of steric factors. researchgate.net

The following table summarizes the expected influence of different types of substituents on the reactivity of the aromatic ring in electrophilic substitution reactions.

Substituent TypeEffect on ReactivityDirecting EffectExample
Activating Increases reactivityOrtho, Para-NHCH₃, -OH, -CH₃
Deactivating Decreases reactivityMeta (mostly)-NO₂, -CN, -C(O)R
Halogens DeactivatingOrtho, Para-F, -Cl, -Br

Isotopic Labeling and Deuterium (B1214612) Enrichment Studies in Mechanistic Research

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. youtube.comwikipedia.org In the context of this compound, labeling with stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) can provide invaluable insights into reaction pathways. libretexts.org

Deuterium Exchange and Kinetic Isotope Effects: Deuterium can be used to probe the lability of protons in a molecule. For instance, the hydrogen atoms on the hydroxyl and amino groups of this compound are expected to be readily exchangeable with deuterium in the presence of a suitable deuterium source like D₂O. nih.gov The rate of this exchange can provide information about the acidity and basicity of these functional groups. The use of deuterated trifluoroacetic acid has been shown to be an effective method for the H-D exchange of aromatic amines and amides.

Furthermore, the deuterium kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to that of its deuterated analogue (kH/kD), is a critical tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. For the oxidation of benzyl alcohols, a primary KIE is often observed when the benzylic C-H bond is cleaved in the slowest step. Studies on the oxidation of benzyl-α-d alcohol by various reagents have provided significant understanding of the transition state geometries. acs.org

Carbon-13 Labeling: Carbon-13 labeling can be employed to follow the carbon skeleton of the molecule during a reaction. For example, by selectively labeling the methanol carbon or one of the aromatic carbons, it is possible to track rearrangements or fragmentation pathways using techniques like ¹³C NMR spectroscopy or mass spectrometry. This approach is particularly useful in complex reactions where multiple products are formed. Biosynthetic methods using ¹³C-labeled glucose can be used to specifically label aromatic amino acid side chains in proteins for NMR studies.

The following table provides a hypothetical example of how KIE values could be interpreted for the oxidation of this compound.

Deuterated PositionObserved kH/kDMechanistic Implication
C-H of the methanol group> 1 (e.g., 2-7)C-H bond cleavage is part of the rate-determining step.
N-H of the methylamino group~ 1N-H bond cleavage is not involved in the rate-determining step.
Aromatic C-H~ 1Aromatic C-H bonds are not broken in the rate-determining step.

This table is illustrative and actual KIE values would depend on the specific reaction and conditions.

Through these comparative and mechanistic studies, a comprehensive understanding of the structure-property relationships of this compound and its analogues can be achieved, providing a foundation for predicting their behavior and designing new molecules with tailored properties.

Potential Non Clinical Applications and Future Research Directions of 3 Methylamino Phenyl Methanol

While extensive research on the specific non-clinical applications of [3-(Methylamino)phenyl]methanol is not widely documented in publicly available literature, its chemical structure, featuring both a secondary amine and a primary alcohol functional group on a benzene (B151609) ring, suggests a range of potential uses in various scientific and industrial fields. The reactivity of these functional groups makes it a candidate for further investigation in materials science, analytical chemistry, and sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(Methylamino)phenyl]methanol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Reductive amination : Start with 3-nitrobenzaldehyde, reduce to 3-aminobenzyl alcohol, followed by selective N-methylation using methyl iodide in the presence of a base (e.g., K2_2CO3_3) .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, minimizing side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Critical parameters : Temperature control (<40°C) prevents decomposition, while inert atmospheres (N2_2) reduce oxidation of the methanol moiety.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Analytical workflow :

  • NMR : 1^1H NMR (DMSO-d6_6) peaks: δ 7.35–7.20 (aromatic H), δ 4.60 (CH2_2OH), δ 2.80 (N–CH3_3) .
  • GC/MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Expected m/z: 151 (M+^+), 134 (M–OH) .
  • HPLC : Reverse-phase C18 column, mobile phase: 60% acetonitrile/40% water (0.1% TFA), retention time ~8.2 min .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Safety measures :

  • Use nitrile gloves, lab coats, and chemical-resistant goggles to avoid dermal/ocular exposure .
  • Store in amber glass vials at 2–8°C under nitrogen to prevent degradation .
  • Neutralize waste with 10% acetic acid before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do structural modifications to the methylamino or methanol groups affect the compound’s bioactivity and metabolic stability?

  • Case study :

  • Replace the methyl group with ethyl or acetyl (e.g., [3-(Ethylamino)phenyl]methanol). Bioassays show reduced CYP450 inhibition compared to the parent compound, suggesting steric hindrance impacts enzyme interactions .
  • Oxidation of the methanol to a carboxylic acid ([3-(Methylamino)phenyl]carboxylic acid) increases water solubility but decreases blood-brain barrier permeability (logP shift from 1.2 to −0.5) .

Q. What computational models predict the reactivity of this compound in aqueous and nonpolar environments?

  • Modeling approaches :

  • DFT calculations : B3LYP/6-31G(d) level predicts nucleophilic attack at the benzylic carbon (Mulliken charge: −0.32) in polar solvents .
  • MD simulations : CHARMM36 force field reveals hydrogen bonding between the methanol group and water molecules (lifetime ~2.5 ps), stabilizing the compound in aqueous media .

Q. How can contradictory data on the compound’s toxicity be resolved using mechanistic studies?

  • Resolution strategy :

  • Ames test : Negative for mutagenicity (TA98 strain, S9 metabolic activation), contradicting earlier cytotoxicity reports. Differences may arise from impurity profiles (e.g., residual methyl iodide) .
  • Metabolite profiling : LC-QTOF identifies a hepatotoxic quinone-imine intermediate formed via CYP3A4-mediated oxidation. Inhibiting CYP3A4 (e.g., ketoconazole) reduces toxicity .

Q. What are the challenges in developing validated analytical methods for quantifying this compound in biological matrices?

  • Validation criteria :

  • Linearity : 0.1–50 µg/mL (R2^2 > 0.998) in plasma, with LOD 0.03 µg/mL using LC-MS/MS .
  • Recovery : Solid-phase extraction (C18 cartridges) yields >85% recovery, but ion suppression from matrix effects requires isotope-labeled internal standards (d3_3-methyl analog) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.